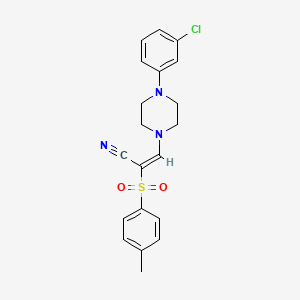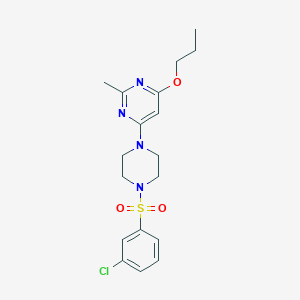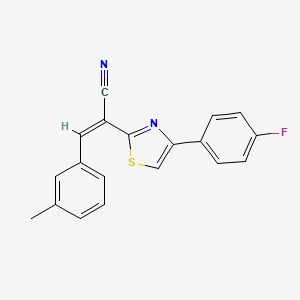
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly known as 'FTY720' and is a synthetic derivative of the natural product myriocin. FTY720 has been extensively studied for its potential use in treating multiple sclerosis, organ transplantation, and various other autoimmune diseases.
Aplicaciones Científicas De Investigación
Fungicidal Activity
Research into thiazolylacrylonitriles has shown that derivatives of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile exhibit significant fungicidal properties. Specifically, compounds synthesized with this structure have demonstrated potent activity against Colletotrichum gossypii, with growth inhibition rates surpassing 50% and, for certain compounds, exceeding 80% at a concentration of 25 mg/L. This suggests potential agricultural applications in managing fungal diseases in crops (Shen De-long, 2010).
Antioxidant Activity
Another study utilizing 4-fluorobenzaldehyde for synthesizing thiazolidin-4-one derivatives, which were then reacted with chloroacetonitrile and acrylonitrile, revealed promising antioxidant activities among the produced compounds. This research opens up avenues for the development of novel antioxidants, which could have implications in pharmaceuticals and nutraceuticals to combat oxidative stress-related diseases (Ahmed O. H. El Nezhawy et al., 2009).
Piezochromic and AIE Behaviors
In the realm of materials science, a diphenylacrylonitrile derivative exhibited aggregation-enhanced emission (AIE) effects and distinct piezochromic behaviors under hydrostatic pressure, changing fluorescence color from light green to red. These findings suggest potential applications in stress sensors and optoelectronic devices, where the ability to visually detect changes in pressure or stress within materials is valuable (RSC Advances, 2016).
Nonlinear Optical Limiting
Designed thiophene dyes based on the acrylonitrile structure demonstrated significant nonlinear optical limiting behavior, making them suitable for applications in optical communications and photonic devices aimed at protecting human eyes and optical sensors. This research showcases the potential for developing new materials for optical limiting applications (S. Anandan et al., 2018).
Photoluminescence Characteristics
The synthesis of novel 4-aryl substituted thiophene derivatives incorporating the bis-diarylacrylonitrile unit has been explored, revealing good thermal stability and green fluorescence emission properties. These compounds could be utilized in the development of new fluorescent materials for various applications ranging from bioimaging to optoelectronics (Zhaozhe Xu et al., 2012).
Propiedades
IUPAC Name |
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2S/c1-13-3-2-4-14(9-13)10-16(11-21)19-22-18(12-23-19)15-5-7-17(20)8-6-15/h2-10,12H,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWRNLOKOHKBKD-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

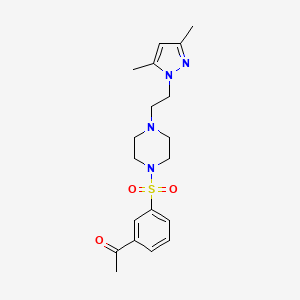


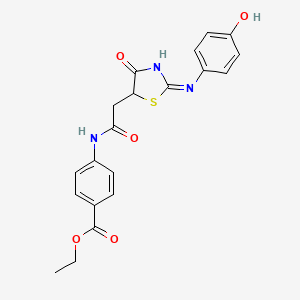
![N-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2993703.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2993707.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2993710.png)
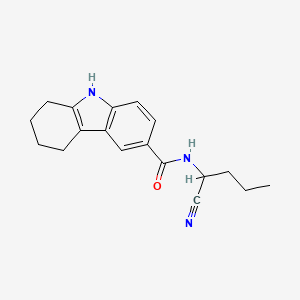
![[5-[Hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/no-structure.png)
